![molecular formula C10H16O2 B14623830 4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 55784-66-2](/img/structure/B14623830.png)
4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, also known as camphor, is a bicyclic monoterpene ketone with the molecular formula C10H16O. It is a white crystalline substance with a strong odor and is found naturally in the wood of the camphor laurel (Cinnamomum camphora) and other related trees. Camphor has been used for centuries in traditional medicine, as well as in modern applications such as pharmaceuticals, cosmetics, and industrial products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Camphor can be synthesized through several methods, including the oxidation of borneol or isoborneol. One common synthetic route involves the oxidation of isoborneol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and yields camphor as the primary product .
Industrial Production Methods
Industrial production of camphor often involves the steam distillation of camphor laurel wood, followed by purification through sublimation. This method is widely used in regions where camphor laurel trees are abundant. Another industrial method involves the synthesis of camphor from alpha-pinene, a compound found in turpentine oil. This process includes several steps, such as isomerization, oxidation, and cyclization .
Chemical Reactions Analysis
Types of Reactions
Camphor undergoes various chemical reactions, including:
Oxidation: Camphor can be further oxidized to form camphoric acid using strong oxidizing agents like nitric acid.
Reduction: Reduction of camphor with reducing agents such as sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.
Substitution: Camphor can undergo halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms on the camphor molecule.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
Camphoric Acid: Formed through oxidation.
Borneol/Isoborneol: Formed through reduction.
Halogenated Camphor: Formed through halogenation.
Scientific Research Applications
Camphor has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Used in topical analgesics, decongestants, and anti-inflammatory formulations.
Industry: Employed in the production of plastics, lacquers, and explosives.
Mechanism of Action
Camphor exerts its effects through several mechanisms:
Molecular Targets: Camphor interacts with ion channels, such as TRPV1 and TRPA1, which are involved in pain and temperature sensation.
Pathways Involved: Activation of these ion channels leads to the release of neurotransmitters and modulation of neuronal activity, resulting in analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Borneol: A bicyclic monoterpene alcohol with similar structure and properties.
Isoborneol: An isomer of borneol with similar chemical behavior.
Camphoric Acid: An oxidized derivative of camphor.
Uniqueness
Camphor is unique due to its strong odor, crystalline structure, and wide range of applications. Its ability to interact with ion channels and modulate neuronal activity sets it apart from other similar compounds .
Properties
CAS No. |
55784-66-2 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-8(2)9(3)4-5-10(8,12)6-7(9)11/h12H,4-6H2,1-3H3 |
InChI Key |
LPXAUISIPHHSCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dipropyl [1-(methylamino)ethyl]phosphonate](/img/structure/B14623750.png)

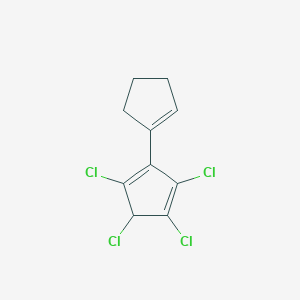
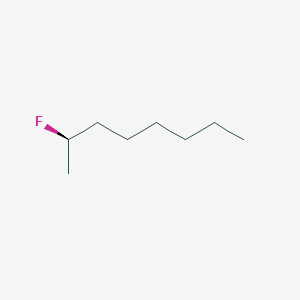
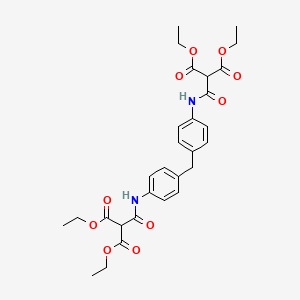

![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
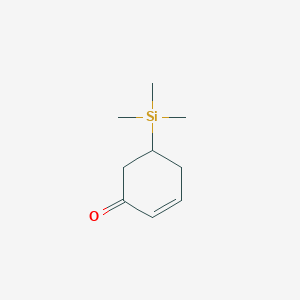
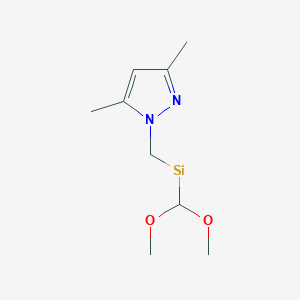
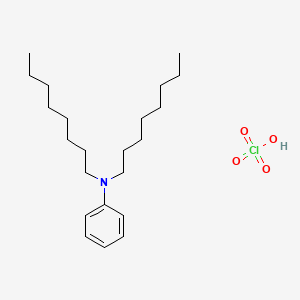
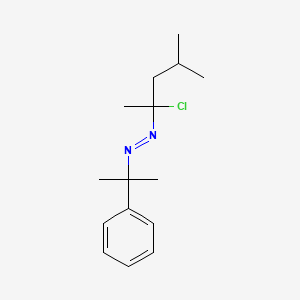
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)
